molecular formula C36H35ClN6O6S3 B14048053 4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone

4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone

Cat. No.: B14048053
M. Wt: 779.4 g/mol
InChI Key: YLSJVURIZHINOH-FFXKMJQXSA-N
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Preparation Methods

The synthesis of Varlitinib bis(4-methylbenzenesulfinate) involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Varlitinib bis(4-methylbenzenesulfinate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Varlitinib bis(4-methylbenzenesulfinate) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of HER receptors. In biology, it is used to investigate the role of HER signaling in cancer progression. In medicine, it is being developed as a therapeutic agent for the treatment of various cancers, including breast, gastric, and biliary tract cancers . In industry, it is used in the development of targeted cancer therapies .

Mechanism of Action

The mechanism of action of Varlitinib bis(4-methylbenzenesulfinate) involves the inhibition of the ATP-binding site of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation and activation of these receptors, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits multiple proliferation and anti-apoptosis pathways, including AKT, PI3K, and Survivin pathways .

Comparison with Similar Compounds

Varlitinib bis(4-methylbenzenesulfinate) is unique in its ability to inhibit multiple HER receptors simultaneously. Similar compounds include other pan-HER inhibitors and specific inhibitors of HER1, HER2, or HER4. Varlitinib bis(4-methylbenzenesulfinate) stands out due to its broad-spectrum activity and potent inhibition of multiple targets .

Properties

Molecular Formula

C36H35ClN6O6S3

Molecular Weight

779.4 g/mol

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfinic acid

InChI

InChI=1S/C22H19ClN6O2S.2C7H8O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)10(8)9/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9)/t13-;;/m1../s1

InChI Key

YLSJVURIZHINOH-FFXKMJQXSA-N

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O

Origin of Product

United States

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